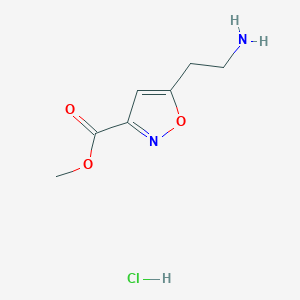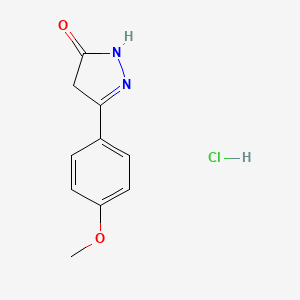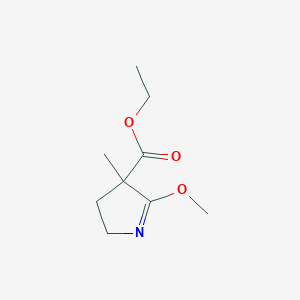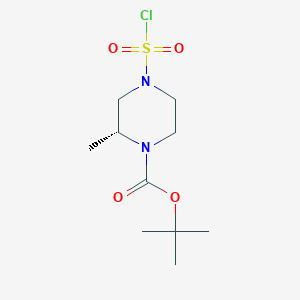
methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride (MEOXC-HCl) is an organic compound with a wide range of applications in scientific research. It is a colorless, water-soluble solid with a molecular weight of 255.6 g/mol. MEOXC-HCl is used in a variety of biochemical and physiological experiments, including those involving the study of enzyme kinetics, protein-protein interactions, and metabolic pathways. As such, it is an important tool for scientists to better understand the underlying biology of living systems.
作用机制
Methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride acts as an inhibitor of certain enzymes, such as serine proteases and cysteine proteases. It binds to the active site of these enzymes, preventing them from catalyzing their respective reactions. Additionally, methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride can act as an agonist of certain proteins, binding to them and activating their function.
Biochemical and Physiological Effects
methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as serine proteases and cysteine proteases, and to activate the activity of certain proteins. Additionally, it has been shown to affect metabolic pathways, such as those involving the synthesis of fatty acids and glucose.
实验室实验的优点和局限性
Methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride has several advantages for laboratory experiments. It is a water-soluble compound, making it easier to work with in aqueous solutions. Additionally, it is relatively stable, allowing for experiments to be conducted over a longer period of time. Finally, it is relatively inexpensive compared to other compounds used in scientific research. However, methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride has some limitations. It is not very soluble in organic solvents, making it difficult to use in certain experiments. Additionally, it has a relatively low solubility in water, which can limit its use in certain experiments.
未来方向
Future research with methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride could focus on further elucidating its mechanism of action and biochemical and physiological effects. Additionally, future research could focus on optimizing its synthesis method and exploring its potential applications in drug development. Additionally, further research could investigate the effects of methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride on other metabolic pathways and its potential use in biotechnology. Finally, further research could investigate its potential use as a therapeutic agent in the treatment of certain diseases.
合成方法
Methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride can be synthesized through a three-step process. The first step involves the reaction of 5-amino-1,2-oxazole-3-carboxylic acid (AOC) with 2-chloroethanol in the presence of sodium hydroxide to form the ethyl ester of AOC. The second step involves the reaction of the ethyl ester with methyl iodide in the presence of sodium hydroxide to form methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride. The third step involves the reaction of the methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride with hydrochloric acid to form the final product.
科学研究应用
Methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride is used in a variety of scientific research applications. It is commonly used as a substrate for enzyme kinetics experiments to study the catalytic activity of enzymes. Additionally, methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride is used to study the structure and function of proteins, as well as to investigate the interactions between proteins. It is also used in metabolic pathway studies to better understand the biochemical and physiological processes in living systems.
属性
IUPAC Name |
methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.ClH/c1-11-7(10)6-4-5(2-3-8)12-9-6;/h4H,2-3,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNKBFZMVNGIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride](/img/structure/B6602850.png)


![lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B6602875.png)
methyl-lambda6-sulfanone](/img/structure/B6602888.png)
![tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6602891.png)

![tert-butyl 4-[(chlorosulfonyl)methyl]-4-cyanopiperidine-1-carboxylate](/img/structure/B6602920.png)
![2-{[4-(4-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6602927.png)

![ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B6602941.png)


